Cas no 4919-04-4 (4-amino-1H-imidazole-5-carboxylic acid)

4-Amino-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound featuring both amino and carboxylic acid functional groups on an imidazole core. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of nucleoside analogs and bioactive molecules. Its reactive sites allow for selective modifications, enabling the construction of complex heterocyclic frameworks. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its utility in medicinal chemistry is underscored by its role as a precursor for purine derivatives and other nitrogen-containing scaffolds. High purity grades are available to meet stringent research and industrial requirements.
4-amino-1H-imidazole-5-carboxylic acid structure
4919-04-4 structure
Product Name:4-amino-1H-imidazole-5-carboxylic acid
CAS No:4919-04-4
MF:C4H5N3O2
MW:127.101400136948
MDL:MFCD09909757
CID:1037358
PubChem ID:117
Update Time:2025-05-21

4-amino-1H-imidazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-1H-imidazole-4-carboxylic acid
    • 4-amino-5-imidazole carboxylate
    • 5-amino-4-imidazole carboxylate
    • AC1L18IL
    • C05516
    • CHEBI:28280
    • SureCN101340
    • SureCN71570
    • 4-amino-1H-imidazole-5-carboxylic acid
    • AKOS006276123
    • CS-0452931
    • DTXSID20274261
    • AB54857
    • 4-aminoimidazole-5-carboxylate
    • C90485
    • 4-amino-imidazole-5-carboxylic acid
    • AKOS016009183
    • 4919-04-4
    • DB-070972
    • SY346387
    • 5-aminoimidazole-4-carboxylic acid
    • SCHEMBL71570
    • Q27103607
    • 5-aminoimidazole-4-carboxylate
    • 5-AMINO-1H-IMIDAZOLE-4-CARBOXYLICACID
    • EN300-93341
    • 4-Amino-5-imidazolecarboxylic acid
    • MFCD09909757
    • MDL: MFCD09909757
    • Inchi: 1S/C4H5N3O2/c5-3-2(4(8)9)6-1-7-3/h1H,5H2,(H,6,7)(H,8,9)
    • InChI Key: PWCLNQLPYQVWAB-UHFFFAOYSA-N
    • SMILES: OC(C1=C(N)N=CN1)=O

Computed Properties

  • Exact Mass: 127.03825
  • Monoisotopic Mass: 127.038176411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 92Ų

Experimental Properties

  • PSA: 92

4-amino-1H-imidazole-5-carboxylic acid Security Information

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4-amino-1H-imidazole-5-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:4919-04-4)4-amino-1H-imidazole-5-carboxylic acid
Order Number:A928085
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:54
Price ($):398.0
Email:sales@amadischem.com

Additional information on 4-amino-1H-imidazole-5-carboxylic acid

4-Amino-1H-Imidazole-5-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No 4919-04-4, commonly referred to as 4-amino-1H-imidazole-5-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and biotechnology.

4-Amino-1H-imidazole-5-carboxylic acid is a derivative of imidazole, a heterocyclic aromatic compound with two nitrogen atoms in its ring structure. The presence of an amino group (-NH2) at the 4-position and a carboxylic acid group (-COOH) at the 5-position imparts distinctive chemical reactivity and biological activity to this molecule. These functional groups make it a versatile building block in organic synthesis.

Recent studies have highlighted the potential of 4-amino-1H-imidazole-5-carboxylic acid in the development of novel therapeutic agents. Researchers have explored its role as a precursor for synthesizing bioactive compounds, including antibiotics, antiviral agents, and anticancer drugs. For instance, its ability to form stable complexes with metal ions has been leveraged in designing metallo-drugs with enhanced efficacy.

The synthesis of 4-amino-1H-imidazole-5-carboxylic acid involves various methodologies, including condensation reactions and cyclization processes. One notable approach is the reaction of 1,2-diaminoimidazole with carboxylic acids under specific conditions to yield the desired product. This compound can also be derived from the hydrolysis of certain imidazolium salts, offering flexibility in its preparation.

In terms of biological activity, 4-amino-1H-imidazole-5-carboxylic acid has shown promising results in vitro and in vivo studies. It exhibits potent antioxidant properties, which make it a potential candidate for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, its anti-inflammatory effects have been explored in preclinical models, suggesting its utility in inflammatory conditions.

The structural versatility of 4-amino-1H-imidazole-5-carboxylic acid allows for further functionalization to tailor its properties for specific applications. For example, substitution at the imidazole ring or modification of the amino or carboxylic acid groups can enhance solubility, bioavailability, or targeting capabilities. Such modifications are crucial for translating this compound into clinically relevant drugs.

From an environmental perspective, the synthesis and application of 4-amino-1H-imidazole-5-carboxylic acid are being evaluated for their sustainability. Researchers are exploring green chemistry approaches to minimize waste and energy consumption during its production while ensuring eco-friendly disposal methods for byproducts.

In conclusion, 4-amino-1H-imidazole-5-carboxylic acid (CAS No 4919-04-4) stands as a pivotal molecule with vast potential across multiple scientific domains. Its unique chemical properties, coupled with ongoing advancements in synthetic methodologies and biological applications, position it as a key player in future innovations within the pharmaceutical and biotechnological industries.

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Amadis Chemical Company Limited
(CAS:4919-04-4)4-amino-1H-imidazole-5-carboxylic acid
A928085
Purity:99%
Quantity:1g
Price ($):398.0
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